molecular formula C10H8F4N2O B13043944 (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile

Cat. No.: B13043944
M. Wt: 248.18 g/mol
InChI Key: HVMXEECLIKVRKE-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile: is a complex organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor undergoes substitution with an amino group. The reaction conditions often include the use of polar aprotic solvents and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as purification through crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, potentially altering the compound’s biological activity.

    Substitution: The fluoro-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include primary amines.
  • Substitution products vary depending on the electrophile used.

Scientific Research Applications

Biology: In biological research, it may be used to study enzyme interactions and receptor binding due to its unique structural features.

Industry: Used in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring enhances its binding affinity, while the nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Uniqueness: (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8F4N2O

Molecular Weight

248.18 g/mol

IUPAC Name

(3S)-3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m0/s1

InChI Key

HVMXEECLIKVRKE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC#N)N)F)OC(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)OC(F)(F)F

Origin of Product

United States

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